![molecular formula C10H15ClN2O2 B2642377 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride CAS No. 1147208-19-2](/img/structure/B2642377.png)
2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride
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Description
“2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a derivative of acetamide, which is an organic compound that serves as the building block for many other organic compounds .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride” can be represented by its molecular formula C10H15ClN2O2 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride” include its molecular weight, which is 230.6913 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides like acetochlor and metolachlor provides insights into the metabolic pathways that such compounds undergo in both human and rat liver microsomes. This study highlights the complex metabolic activation pathways that may lead to carcinogenic outcomes, demonstrating the importance of understanding the metabolism of chemical compounds for safety evaluations in agricultural applications (Coleman et al., 2000).
Resolution of Amino Acids in AM-Toxins
The synthesis and resolution of certain amino acids, such as L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, show the role of chemical synthesis in understanding and utilizing biological toxins. This research can lead to developments in the field of bioactive compounds, potentially affecting areas such as pharmaceutical development and agricultural biopesticides (Shimohigashi et al., 1976).
Chemoselective Acetylation for Antimalarial Drug Synthesis
The chemoselective monoacetylation of amino groups, as studied in the synthesis of intermediates for antimalarial drugs, demonstrates the importance of specific chemical reactions in drug development. This research not only contributes to the pharmaceutical industry by providing methods for synthesizing drug intermediates but also highlights the role of catalysis in achieving selectivity and efficiency in drug synthesis (Magadum & Yadav, 2018).
Soil Reception and Activity of Herbicides
Studies on the reception and activity of herbicides like acetochlor in soil covered with wheat straw and affected by irrigation provide insights into environmental chemistry and agricultural science. Understanding the interactions between herbicides and environmental factors is crucial for developing sustainable agricultural practices and for assessing the environmental impact of chemical compounds (Banks & Robinson, 1986).
properties
IUPAC Name |
2-amino-N-(2-methoxy-5-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMUZQZRMSHYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride |
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